N-(1H-indol-6-ylmethyl)-2-methoxyethanamine
Description
N-(1H-Indol-6-ylmethyl)-2-methoxyethanamine is a synthetic amine derivative comprising an indole ring substituted at the 6-position with a methyl group linked to a 2-methoxyethylamine chain. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, including neurotransmitters (e.g., serotonin) and pharmaceuticals.
Properties
IUPAC Name |
N-(1H-indol-6-ylmethyl)-2-methoxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-15-7-6-13-9-10-2-3-11-4-5-14-12(11)8-10/h2-5,8,13-14H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABHNMYWKPFGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC2=C(C=C1)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
N-(1H-indol-6-ylmethyl)-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: These reactions can yield a variety of products, such as halogenated indoles, nitroindoles, and sulfonated indoles.
Scientific Research Applications
N-(1H-indol-6-ylmethyl)-2-methoxyethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Indole derivatives have shown potential as antiviral, anticancer, and anti-inflammatory agents.
Industry: They are used in the development of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-ylmethyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of natural ligands, allowing it to bind to and modulate the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The compound is compared to indole- and methoxyethylamine-containing derivatives to evaluate structural and functional differences:
Table 1: Structural and Thermodynamic Comparison
Hydrogen-Bonding and Thermodynamic Properties
The 2-methoxyethylamine group in the target compound exhibits an intra-hydrogen bond (HB) strength of 186.2 kJ/mol , calculated using vaporization enthalpy data . This is stronger than in analogs like 2-methoxyethylmethylamine (177.8 kJ/mol) but weaker than 2-methoxy-1-propanamine (220.4 kJ/mol). The HB strength correlates with molecular stability and solubility, suggesting that the target compound may have moderate aqueous solubility compared to bulkier derivatives .
Biological Activity
N-(1H-indol-6-ylmethyl)-2-methoxyethanamine, also referred to as an indole derivative, has garnered attention in recent years due to its potential biological activities. This compound's structure, characterized by an indole ring and a methoxyethyl side chain, suggests possible interactions with various biological targets, making it a candidate for pharmacological applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 204.27 g/mol. The presence of the indole moiety is significant as it is commonly found in many biologically active compounds, including neurotransmitters and psychoactive substances.
Research indicates that this compound may interact with several neurotransmitter receptors, particularly serotonin (5-HT) receptors. Given the structural similarities to other indole derivatives, this compound could exhibit effects similar to those of serotonin and other related compounds.
Potential Receptor Interactions
- Serotonin Receptors : Preliminary studies suggest that this compound may act as an agonist at certain serotonin receptor subtypes, which are crucial in mood regulation and anxiety responses.
- Dopamine Receptors : There is potential for interaction with dopamine receptors, which could implicate this compound in neuropsychiatric conditions.
- Adrenergic Receptors : Its activity at adrenergic receptors may contribute to cardiovascular effects and modulation of stress responses.
Biological Activities
The biological activities associated with this compound include:
- Antidepressant Effects : Due to its interaction with serotonin receptors, this compound may possess antidepressant-like properties.
- Anti-inflammatory Activity : Compounds with indole structures are often linked to anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory disorders.
- Anticancer Potential : Some studies have indicated that indole derivatives can inhibit cancer cell proliferation, which warrants further investigation into the anticancer properties of this compound.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of indole derivatives similar to this compound:
| Study | Findings |
|---|---|
| Hanke et al. (2020) | Identified the potential of indole derivatives in modulating serotonin receptor activity, indicating possible antidepressant effects. |
| Braden et al. (2021) | Reported on the anticancer properties of structurally related compounds, highlighting their ability to inhibit tumor growth in vitro. |
| Poulie et al. (2019) | Discussed the neurotoxic effects and receptor selectivity of synthetic tryptamines, providing insights into safety profiles for compounds like this compound. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
